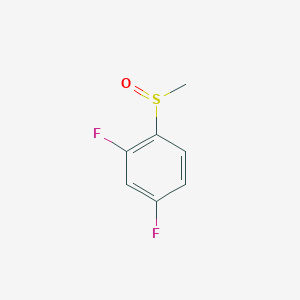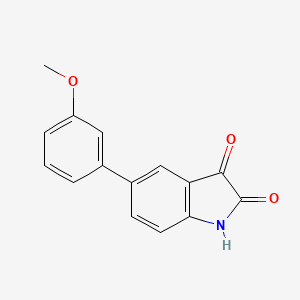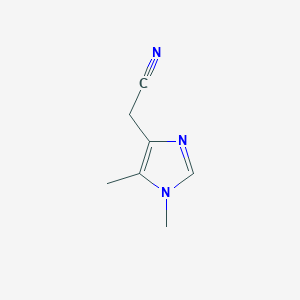
2-(1,5-Dimethyl-1H-imidazol-4-yl)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,5-Dimethyl-1H-imidazol-4-yl)acetonitrile is a chemical compound belonging to the imidazole family Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,5-Dimethyl-1H-imidazol-4-yl)acetonitrile typically involves the cyclization of amido-nitriles. One reported method involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate a variety of functional groups, including arylhalides and aromatic heterocycles .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would likely involve optimizing the synthetic route for scalability, ensuring high yield and purity, and minimizing the use of hazardous reagents and conditions.
化学反応の分析
Types of Reactions
2-(1,5-Dimethyl-1H-imidazol-4-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The imidazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted imidazole derivatives.
科学的研究の応用
2-(1,5-Dimethyl-1H-imidazol-4-yl)acetonitrile has several applications in scientific research:
作用機序
The mechanism of action of 2-(1,5-Dimethyl-1H-imidazol-4-yl)acetonitrile involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activities and other biochemical pathways . The nitrile group can also participate in various chemical reactions, contributing to the compound’s overall biological and chemical effects.
類似化合物との比較
Similar Compounds
2-(1H-Imidazol-4-yl)acetonitrile: Lacks the dimethyl substitution, resulting in different chemical properties and reactivity.
1,2-Dimethyl-5-nitro-1H-imidazole-4-yl derivatives: Contain additional functional groups that impart unique biological activities.
Uniqueness
2-(1,5-Dimethyl-1H-imidazol-4-yl)acetonitrile is unique due to the presence of both the dimethyl substitution on the imidazole ring and the nitrile group
特性
分子式 |
C7H9N3 |
|---|---|
分子量 |
135.17 g/mol |
IUPAC名 |
2-(1,5-dimethylimidazol-4-yl)acetonitrile |
InChI |
InChI=1S/C7H9N3/c1-6-7(3-4-8)9-5-10(6)2/h5H,3H2,1-2H3 |
InChIキー |
GAXYIBNKFNOFEE-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N=CN1C)CC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


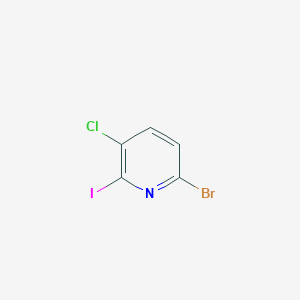
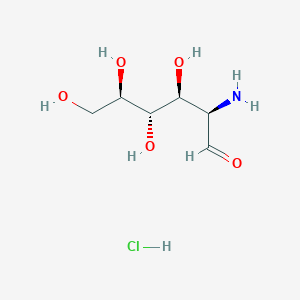

![Methyl 4'-(1,3-dioxolan-2-yl)[1,1'-biphenyl]-3-carboxylate](/img/structure/B12848992.png)
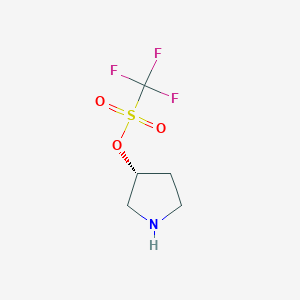
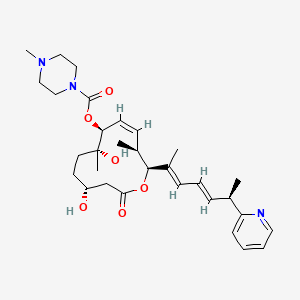
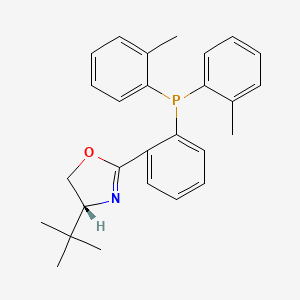
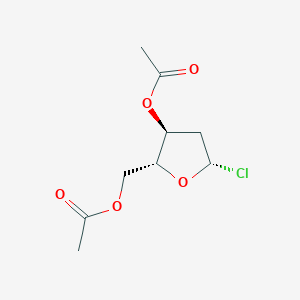
![B-[4-(4-Butylcyclohexyl)-2-fluorophenyl]boronic acid](/img/structure/B12849018.png)
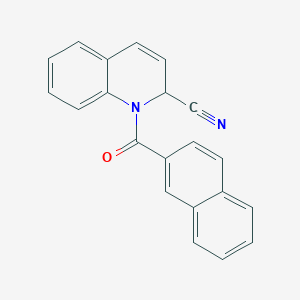
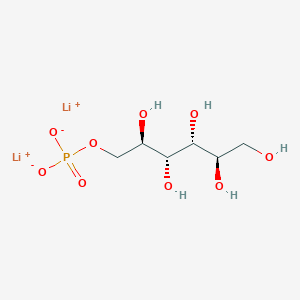
![N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(methyl(4-(methylthio)benzyl)amino)acetamide](/img/structure/B12849030.png)
